2-Chloro-6-propoxypyrazine
Description
2-Chloro-6-propoxypyrazine (C₇H₁₀ClN₂O, molecular weight: 173.45 g/mol) is a substituted pyrazine derivative featuring a chlorine atom at position 2 and a propoxy group (-OCH₂CH₂CH₃) at position 6. Pyrazines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 7. Substituents like chlorine and alkoxy groups modulate physicochemical properties such as lipophilicity, solubility, and electronic characteristics, which influence reactivity and biological activity.
Properties
IUPAC Name |
2-chloro-6-propoxypyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-2-3-11-7-5-9-4-6(8)10-7/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFDDJNSLNQBOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN=CC(=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879107 | |
| Record name | 2-CHLORO-6-PROPOXY-PYRAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136309-03-0 | |
| Record name | 2-CHLORO-6-PROPOXY-PYRAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Pyrazine Derivatives
Substituent Effects on Physicochemical Properties
The table below compares 2-Chloro-6-propoxypyrazine with key analogs:
| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | logP<sup>a</sup> | Key Properties |
|---|---|---|---|---|
| This compound | Cl (2), -OCH₂CH₂CH₃ (6) | 173.45 | ~2.1<sup>b</sup> | Moderate lipophilicity, ether stability |
| 2-Isopropyl-6-methoxypyrazine | -CH(CH₃)₂ (2), -OCH₃ (6) | 152.19 | ~1.8 | Lower lipophilicity due to smaller methoxy |
| 2-Chloro-6-(methoxycarbonyl)pyrazine | Cl (2), -COOCH₃ (6) | 187.57 | ~1.2 | Polar ester group; reactive for derivatization |
| 6-Chloropyrazine-2-carbonyl chloride | Cl (6), -COCl (2) | 176.98 | ~0.9 | Highly reactive acyl chloride; acidic |
| 2-Acetylpyrazine | -COCH₃ (2) | 122.12 | ~0.5 | Volatile flavoring agent; electron-withdrawing |
| 5,6-Dichloropyrazine-2-carboxylic acid | Cl (5,6), -COOH (2) | 207.99 | ~0.3 | High polarity; acidic due to carboxylic group |
<sup>a</sup>logP values estimated using fragment-based methods (e.g., Crippen’s method). <sup>b</sup>Propoxy contributes higher lipophilicity than methoxy or ester groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
